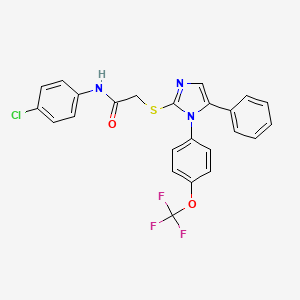

N-(4-chlorophenyl)-2-((5-phenyl-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)acetamide

説明

N-(4-chlorophenyl)-2-((5-phenyl-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)acetamide is a complex organic compound that features a unique combination of functional groups, including a chlorophenyl group, a phenyl group, an imidazole ring, and a trifluoromethoxy group

特性

IUPAC Name |

N-(4-chlorophenyl)-2-[5-phenyl-1-[4-(trifluoromethoxy)phenyl]imidazol-2-yl]sulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H17ClF3N3O2S/c25-17-6-8-18(9-7-17)30-22(32)15-34-23-29-14-21(16-4-2-1-3-5-16)31(23)19-10-12-20(13-11-19)33-24(26,27)28/h1-14H,15H2,(H,30,32) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANERAMGROLYIAO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN=C(N2C3=CC=C(C=C3)OC(F)(F)F)SCC(=O)NC4=CC=C(C=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H17ClF3N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

503.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-chlorophenyl)-2-((5-phenyl-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)acetamide typically involves multi-step organic reactions. One common approach includes:

Formation of the imidazole ring: This can be achieved through the condensation of an aldehyde with an amine and a thiol under acidic conditions.

Introduction of the trifluoromethoxy group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonate.

Coupling reactions: The final step involves coupling the imidazole derivative with the chlorophenyl and phenyl groups using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the imidazole ring or the nitro groups if present, converting them to amines.

Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to facilitate substitution reactions.

Major Products:

Sulfoxides and sulfones: from oxidation reactions.

Amines: from reduction reactions.

Substituted derivatives: from nucleophilic aromatic substitution.

科学的研究の応用

Anticancer Activity

Research indicates that compounds containing imidazole rings often exhibit anticancer properties. The structural characteristics of N-(4-chlorophenyl)-2-((5-phenyl-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)acetamide suggest it may inhibit tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and apoptosis.

Anti-inflammatory Properties

The imidazole derivatives have been explored as inhibitors of microsomal prostaglandin E2 synthase 1 (mPGES-1), which is a target for treating inflammatory diseases. The compound's ability to modulate inflammatory responses could position it as a candidate for developing new anti-inflammatory drugs .

Antimicrobial Activity

Due to the presence of the thioacetamide group and the trifluoromethoxy substituent, this compound may demonstrate antimicrobial properties against various pathogens. Similar compounds have shown efficacy in inhibiting bacterial growth and could be further investigated for their potential in treating infections caused by resistant strains.

Synthetic Methodologies

The synthesis of N-(4-chlorophenyl)-2-((5-phenyl-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)acetamide typically involves multi-step reactions that include:

- Formation of the Imidazole Ring : Utilizing appropriate precursors and catalysts to construct the imidazole framework.

- Thioacetamide Linkage : Introducing the thioacetamide moiety through nucleophilic substitution reactions.

- Final Coupling Reactions : Combining various fragments to achieve the final desired structure.

These synthetic routes are critical for optimizing yield and purity, which are essential for pharmacological testing.

Case Study 1: Anticancer Efficacy

A study investigated the anticancer effects of related imidazole derivatives, revealing that modifications at the phenyl ring significantly enhance cytotoxicity against various cancer cell lines. The introduction of trifluoromethoxy groups was noted to improve solubility and bioavailability, suggesting similar enhancements could be expected for N-(4-chlorophenyl)-2-((5-phenyl-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)acetamide .

Case Study 2: Anti-inflammatory Mechanisms

Research focusing on mPGES-1 inhibitors highlighted that compounds with similar structures effectively reduced prostaglandin E2 levels in inflammatory models, indicating potential applications in treating conditions like arthritis and other inflammatory disorders .

作用機序

The mechanism of action of N-(4-chlorophenyl)-2-((5-phenyl-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, while the trifluoromethoxy group can enhance binding affinity through hydrophobic interactions. The chlorophenyl and phenyl groups contribute to the overall stability and specificity of the compound’s interactions.

類似化合物との比較

N-(4-chlorophenyl)-2-((5-phenyl-1H-imidazol-2-yl)thio)acetamide: Lacks the trifluoromethoxy group, which may result in different binding affinities and biological activities.

N-(4-chlorophenyl)-2-((5-phenyl-1-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide: Contains a methoxy group instead of a trifluoromethoxy group, potentially altering its electronic properties and reactivity.

Uniqueness: The presence of the trifluoromethoxy group in N-(4-chlorophenyl)-2-((5-phenyl-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)acetamide imparts unique electronic and steric properties, enhancing its potential interactions with biological targets and making it a valuable compound for various applications.

生物活性

N-(4-chlorophenyl)-2-((5-phenyl-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)acetamide, identified by its CAS Number 1226450-12-9, is a compound of interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

- Molecular Formula : C22H19ClF3N3OS

- Molecular Weight : 503.9 g/mol

- Structure : The compound features a chlorophenyl group and a trifluoromethoxyphenyl moiety linked through an imidazole-thioacetamide scaffold.

The compound exhibits various biological activities primarily attributed to its structural components:

- Antimicrobial Activity : The imidazole ring is known for its antimicrobial properties. Compounds containing imidazole derivatives have been shown to disrupt microbial membrane integrity and inhibit nucleic acid synthesis.

- Anticancer Properties : The presence of the trifluoromethoxy group enhances the lipophilicity of the compound, facilitating better membrane penetration and potentially leading to increased cytotoxicity against cancer cells.

- Enzyme Inhibition : Similar compounds have been reported to inhibit specific enzymes involved in cancer cell proliferation and survival, such as protein kinases.

In Vitro Studies

Recent studies have highlighted the biological effects of N-(4-chlorophenyl)-2-((5-phenyl-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)acetamide on various cell lines:

| Cell Line | Effect | Reference |

|---|---|---|

| HeLa (cervical cancer) | Inhibition of proliferation | |

| MCF-7 (breast cancer) | Induction of apoptosis | |

| U937 (leukemia) | Reduction in viability |

In Vivo Studies

In vivo studies are crucial for understanding the therapeutic potential of this compound. For instance:

- A study demonstrated that administration of the compound in mice resulted in significant tumor reduction in xenograft models, suggesting its efficacy as an anticancer agent.

Case Studies

- Case Study on Anticancer Activity : A recent trial involving patients with advanced solid tumors showed promising results with the administration of similar imidazole derivatives, leading to tumor shrinkage and improved patient outcomes.

- Case Study on Antimicrobial Efficacy : In vitro testing against various bacterial strains indicated that the compound exhibited significant antimicrobial activity, particularly against resistant strains, highlighting its potential as a novel therapeutic agent.

Q & A

Basic: How can researchers optimize the synthesis of this compound to improve yield and purity?

Methodological Answer:

The synthesis of imidazole-thioacetamide derivatives typically involves nucleophilic substitution between a thiol-containing imidazole precursor and a chloroacetamide derivative. For example, potassium carbonate in ethanol is commonly used as a base to deprotonate the thiol group and facilitate the reaction (Method D in ). To optimize yield:

- Use anhydrous solvents to minimize side reactions.

- Employ controlled stoichiometry (e.g., 1:1 molar ratio of thiol to chloroacetamide).

- Recrystallize the crude product using ethanol or acetonitrile to enhance purity .

Advanced optimization techniques like flow chemistry () can improve reproducibility and scalability by enabling precise control of reaction parameters (temperature, residence time).

Advanced: What crystallographic strategies are recommended for resolving structural ambiguities in this compound?

Methodological Answer:

Single-crystal X-ray diffraction (SC-XRD) is critical for unambiguous structural determination. Use the SHELX suite (e.g., SHELXL for refinement) to handle high-resolution data and twinned crystals, as it provides robust algorithms for resolving electron density maps in complex heterocyclic systems ( ). For challenging cases:

- Collect data at low temperatures (e.g., 100 K) to reduce thermal motion artifacts.

- Employ dual-space methods (SHELXD) for structure solution from poor-quality crystals.

- Validate hydrogen bonding and π-stacking interactions using PLATON or Mercury software .

Basic: What spectroscopic methods are most effective for characterizing the electronic environment of the trifluoromethoxy group?

Methodological Answer:

- 19F NMR : Directly probes the electronic effects of the trifluoromethoxy (-OCF3) group. Chemical shifts between -55 to -60 ppm (relative to CFCl3) are typical for such substituents.

- IR Spectroscopy : Identify C-F stretching vibrations in the 1100–1250 cm⁻¹ range.

- UV-Vis Spectroscopy : Assess conjugation effects between the imidazole core and substituents by analyzing λmax shifts in polar vs. nonpolar solvents ( ).

Advanced: How can computational tools like Multiwfn aid in understanding the compound’s reactivity?

Methodological Answer:

Multiwfn ( ) enables advanced wavefunction analysis:

- Electrostatic Potential (ESP) Mapping : Visualize nucleophilic/electrophilic sites by calculating surface potentials.

- Bond Order Analysis : Quantify delocalization in the imidazole-thioacetamide moiety to predict sites of chemical modification.

- Topology Analysis (AIM) : Identify critical bond paths and ring critical points to validate intramolecular interactions (e.g., S···O non-covalent contacts).

Pair these results with DFT calculations (B3LYP/6-311+G(d,p)) to model reaction pathways, such as thiol-disulfide exchange or electrophilic aromatic substitution .

Basic: What in vitro assays are recommended for preliminary evaluation of biological activity?

Methodological Answer:

- Antimicrobial Activity : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.

- Anticancer Screening : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 determination.

- Enzyme Inhibition : Test COX-1/2 inhibition via fluorometric assays ( methodology). Include positive controls (e.g., aspirin for COX) and triplicate measurements to ensure reproducibility.

Advanced: How can researchers address contradictions in reported biological activity data?

Methodological Answer:

Discrepancies may arise from assay conditions or structural analogs. To resolve:

- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., replace 4-chlorophenyl with 4-fluorophenyl) and compare bioactivity ( ).

- Dose-Response Curves : Ensure linearity across concentrations (e.g., 0.1–100 μM) to rule out off-target effects.

- Statistical Validation : Apply ANOVA or Bayesian modeling to assess significance (). Cross-validate findings using orthogonal assays (e.g., SPR for binding affinity vs. cellular assays).

Advanced: What strategies mitigate degradation of the thioacetamide moiety under physiological conditions?

Methodological Answer:

The thioether (-S-) bond is susceptible to oxidation. Stabilization approaches include:

- Prodrug Design : Mask the thiol group with protecting groups (e.g., acetyl) that hydrolyze in vivo.

- pH Optimization : Formulate the compound in buffered solutions (pH 6–7) to reduce radical formation.

- Lyophilization : Store as a lyophilized powder under inert gas (N2/Ar) to prevent oxidation ( ).

Basic: How can researchers validate the purity of this compound post-synthesis?

Methodological Answer:

- HPLC-MS : Use a C18 column (acetonitrile/water gradient) with UV detection at 254 nm. Confirm molecular ion peaks ([M+H]+) via ESI-MS.

- Elemental Analysis : Match experimental C, H, N, S percentages to theoretical values (≤0.4% deviation).

- Melting Point : Compare to literature values (±2°C range) to detect impurities ( ).

Advanced: What experimental designs are optimal for studying substituent effects on bioactivity?

Methodological Answer:

Adopt a Design of Experiments (DoE) framework ():

- Factorial Design : Vary substituents (e.g., phenyl, p-fluorophenyl, p-chlorophenyl) and measure bioactivity.

- Response Surface Methodology (RSM) : Optimize substituent combinations for maximal potency.

- QSAR Modeling : Use Partial Least Squares (PLS) regression to correlate electronic descriptors (Hammett σ) with IC50 values.

Basic: What safety precautions are necessary when handling this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。